N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(piperidin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide benzoate is a useful research compound. Its molecular formula is C29H36N2O6S and its molecular weight is 540.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Research by Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This study highlights the compound's potential in materials science, particularly in corrosion protection. The investigation into the adsorption behaviors and the subsequent ranking of inhibition efficiencies underscores the importance of such derivatives in extending the lifespan of metals (Kaya et al., 2016).
Biological Evaluation as Phospholipase A2 Inhibitors
Oinuma et al. (1991) synthesized and evaluated a series of substituted benzenesulfonamides, including piperidine derivatives, as potent membrane-bound phospholipase A2 inhibitors. The study demonstrated the therapeutic potential of these compounds in reducing the size of myocardial infarction, indicating their significance in cardiovascular research (Oinuma et al., 1991).
Antitumor and Photodynamic Therapy Applications
Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds showed promising photophysical and photochemical properties for photodynamic therapy, a treatment method for cancer. Their high singlet oxygen quantum yield makes them suitable candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Investigation of AND-1184
Pawlak et al. (2021) conducted a detailed structural investigation of AND-1184, a compound closely related to the one of interest, and its hydrochloride form, highlighting its potential as an active pharmaceutical ingredient (API) for dementia treatment. This research provides insight into the solid-state characteristics of similar compounds, which is crucial for drug development and formulation (Pawlak, Szczesio, & Potrzebowski, 2021).
Properties
IUPAC Name |
benzoic acid;N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S.C7H6O2/c1-18-6-12-22(13-7-18)29(26,27)24(19-8-10-21(28-2)11-9-19)17-20(25)16-23-14-4-3-5-15-23;8-7(9)6-4-2-1-3-5-6/h6-13,20,25H,3-5,14-17H2,1-2H3;1-5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPYUUARAKXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)OC.C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.